molecular formula C11H8N2O8 B12565535 2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- CAS No. 273204-52-7

2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-

Cat. No.: B12565535
CAS No.: 273204-52-7
M. Wt: 296.19 g/mol
InChI Key: JQBUEZGUMMBZKV-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C11H8N2O8 and a molecular weight of 296.19 g/mol . This compound is known for its unique structure, which includes a pyrrolidinedione core and a dihydroxy-nitrobenzoyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- typically involves the reaction of N-hydroxysuccinimide with 2,3-dihydroxy-5-nitrobenzoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dihydroxy-nitrobenzoyl moiety plays a crucial role in this interaction, as it can form hydrogen bonds and other interactions with the target enzyme.

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-hydroxy-: Similar structure but lacks the dihydroxy-nitrobenzoyl moiety.

    N-Hydroxysuccinimide: A precursor in the synthesis of the target compound.

    2,3-Dihydroxy-5-nitrobenzoic acid: Another precursor used in the synthesis.

Uniqueness

2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]- is unique due to its combination of a pyrrolidinedione core and a dihydroxy-nitrobenzoyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in its similar compounds.

Properties

CAS No.

273204-52-7

Molecular Formula

C11H8N2O8

Molecular Weight

296.19 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C11H8N2O8/c14-7-4-5(13(19)20)3-6(10(7)17)11(18)21-12-8(15)1-2-9(12)16/h3-4,14,17H,1-2H2

InChI Key

JQBUEZGUMMBZKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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